4-Chloro-6-methyl-1-indanone (CAS 174603-62-4): Structural Mechanics, Regiocontrolled Synthesis, and Applications in Drug Discovery
4-Chloro-6-methyl-1-indanone (CAS 174603-62-4): Structural Mechanics, Regiocontrolled Synthesis, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, rigidified bicyclic scaffolds are highly prized for their ability to lock pharmacophores into precise spatial orientations. 4-Chloro-6-methyl-1-indanone (CAS 174603-62-4) represents a specialized, highly functionalized building block that provides unique steric and electronic topography[1]. This whitepaper delivers an in-depth technical analysis of its structural identity, the causality behind its regiocontrolled synthesis, and its validated experimental protocols, providing researchers with a comprehensive framework for utilizing this compound in structure-based drug design (SBDD).
Chemical Identity & Topographical Significance
The indanone core restricts the conformational flexibility of its substituents, projecting them into a defined vector space. The specific substitution pattern of 4-chloro-6-methyl-1-indanone is strategically valuable for targeting hydrophobic pockets in proteins, such as kinase hinge regions or G-protein coupled receptor (GPCR) allosteric sites[2].
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CAS Number: 174603-62-4[1]
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IUPAC Name: 4-chloro-6-methyl-2,3-dihydro-1H-inden-1-one[3]
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Molecular Formula: C₁₀H₉ClO[1]
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Molecular Weight: 180.63 g/mol [1]
Topological numbering and substitution pattern of 4-chloro-6-methyl-1-indanone.
Mechanistic Pathways: The Causality of Regiocontrol
The synthesis of substituted 1-indanones is fundamentally anchored in the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids[4]. However, achieving absolute regioselectivity is often the primary bottleneck in these workflows.
For the synthesis of 4-chloro-6-methyl-1-indanone, the selection of 3-(2-chloro-4-methylphenyl)propanoic acid as the precursor is a calculated design choice to exploit steric blocking[5].
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The Regiocontrol Mechanism: In the precursor, the propanoic acid moiety occupies position 1 of the benzene ring. The chlorine atom at position 2 effectively blocks one of the two ortho positions available for electrophilic attack.
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Forced Cyclization: Consequently, upon generation of the highly electrophilic acylium ion, the cyclization is sterically and electronically forced toward position 6 (the only available ortho position).
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Outcome: This absolute regiocontrol prevents the formation of isomeric mixtures, ensuring a high-fidelity yield of the target 4-chloro-6-methyl-1-indanone scaffold[4].
Regiocontrolled retrosynthetic pathway via Friedel-Crafts acylation.
Experimental Methodology: Self-Validating Protocol
The following protocol details the critical intramolecular Friedel-Crafts acylation step.
Causality of Catalyst Choice: The presence of the electron-withdrawing chlorine atom deactivates the aromatic ring toward electrophilic substitution. Traditional Lewis acids (like AlCl₃) require prior conversion of the acid to an acyl chloride and often suffer from sluggish kinetics in deactivated systems. Trifluoromethanesulfonic acid (TfOH) is chosen because it acts as both a powerful Brønsted superacid to generate the acylium ion directly from the carboxylic acid, and a highly polar medium that stabilizes the transition state[4].
Step-by-Step Workflow
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Activation: Dissolve 3-(2-chloro-4-methylphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Cool the reaction vessel to 0 °C using an ice bath under an inert argon atmosphere. Rationale: Argon prevents moisture-induced quenching of the superacid, while the low temperature controls the initial exothermic protonation.
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Acylium Ion Generation & Cyclization: Slowly add TfOH (3.0–4.0 eq) dropwise to the stirred solution. Rationale: A stoichiometric excess of TfOH is required to fully protonate the carboxylic acid and drive the dehydration equilibrium toward the reactive acylium ion. Allow the mixture to warm to ambient temperature (25 °C) and stir for 2 hours[4].
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Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: Hexanes/EtOAc 4:1). Validation metric: The highly polar starting carboxylic acid will remain near the baseline (low Rf), whereas the successful formation of the cyclized, less polar indanone product will manifest as a distinct, higher-running spot under UV light (254 nm).
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Quenching: Carefully pour the reaction mixture into crushed ice. Rationale: This safely dissipates the intense heat of dilution of TfOH, preventing degradation of the product.
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Workup & Isolation: Extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers with saturated aqueous NaHCO₃ until gas evolution ceases (neutralizing residual TfOH), followed by a brine wash. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure ketone.
Quantitative Optimization Data
The efficiency of 1-indanone synthesis is highly dependent on the chosen catalyst and reaction conditions[4]. The table below summarizes the comparative quantitative data for the cyclization of deactivated arylpropanoic acids.
| Catalyst System | Equivalents | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| TfOH | 3.0 - 4.0 | CH₂Cl₂ | 0 → 25 | 2 | >90 | High acidity overcomes Cl-induced ring deactivation; clean impurity profile. |
| PPA | Excess | None (Neat) | 90 | 4 | 75 | Viscous mixture complicates extraction; requires elevated heat. |
| AlCl₃ | 1.5 | CH₂Cl₂ | 25 | 6 | 60 | Requires prior conversion to acyl chloride; lower yield due to deactivated ring. |
Applications in SBDD and Pharmacophore Design
The 1-indanone core is a privileged scaffold in medicinal chemistry[5]. Specifically, halogenated and methylated indanones like CAS 174603-62-4 serve as rigidified vectors. The ketone acts as a versatile synthetic handle—it can undergo reductive amination to yield bioactive amines, or be condensed to form complex heterocycles (such as aminothiazoles or pyrimidines).
Simultaneously, the Cl and CH₃ groups are positioned to occupy specific hydrophobic sub-pockets in target proteins. Such derivatives have been extensively utilized and patented; for instance, SmithKline Beecham (Patent US6320051 B1) highlights the use of substituted indanones and indolines in developing potent Central Nervous System (CNS) active agents, including 5-HT2C receptor modulators[2].
References
- 174603-62-4 | 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one | ChemScene - chemscene.
- 4,6-二氯-2,3-二氢-1H-茚-1-酮 - 乐研试剂 (Referencing US6320051 B1) - leyan.
- 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one - PubChem - nih.
- A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation - benchchem.
- Synthesis of 1-indanones with a broad range of biological activity - beilstein-journals.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4,6-二氯-2,3-二氢-1H-茚-1-酮 | 4,6-Dichloro-2,3-dihydro-1H-inden-1 | 52397-81-6 - 乐研试剂 [leyan.com]
- 3. 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one | C10H9ClO | CID 11019473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
